Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-)
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Overview
Description
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. The presence of amino and diethylamino groups, along with a trichlorozincate counterion, imparts distinct chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) typically involves multi-step organic reactions. The starting materials often include phenoxazine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Amination Reactions: Introduction of amino groups through nucleophilic substitution reactions.
Alkylation Reactions: Incorporation of diethylamino groups via alkylation using diethylamine and suitable alkylating agents.
Metalation: Formation of the trichlorozincate complex through coordination with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature, pressure, solvent choice, and reaction time. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties based on the introduced functional groups.
Scientific Research Applications
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The presence of amino and diethylamino groups facilitates interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2-methoxy-, chloride: Similar structure but with a dimethylamino group and methoxy substituent.
Phenoxazin-5-ium, 7-(dimethylamino)-1,2,3-trihydroxy-, chloride: Contains additional hydroxyl groups.
Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride: Features dimethyl groups at different positions.
Uniqueness
Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate(1-) is unique due to the presence of the diethylamino group and the trichlorozincate counterion, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
72854-38-7 |
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Molecular Formula |
C17H20Cl3N3OZn |
Molecular Weight |
454.1 g/mol |
IUPAC Name |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;trichlorozinc(1-) |
InChI |
InChI=1S/C17H19N3O.3ClH.Zn/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;/h6-10,18H,4-5H2,1-3H3;3*1H;/q;;;;+2/p-2 |
InChI Key |
PZEAPGLREZXZMI-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
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